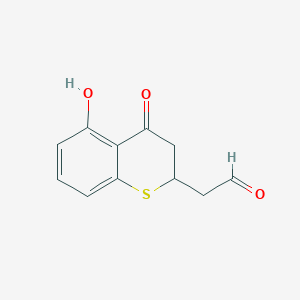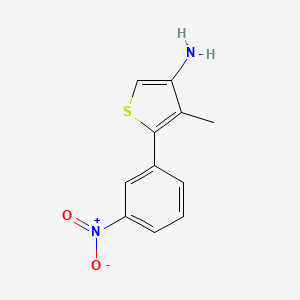
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound with a pyridine ring structure. This compound is characterized by the presence of an acetyl group at the 3-position, a methyl group at the 5-position, and an isopropyl group at the 6-position. The pyridin-2-one core is a common motif in many biologically active molecules, making this compound of significant interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted acetylpyridine, the introduction of the isopropyl group can be achieved through Friedel-Crafts alkylation. The reaction conditions often involve the use of Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent production of high-quality this compound.
化学反应分析
Types of Reactions
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridin-2-one compounds, depending on the specific reagents and conditions used.
科学研究应用
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one exerts its effects involves interactions with specific molecular targets. The acetyl and isopropyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-acetyl-5-methyl-1H-pyridin-2-one: Lacks the isopropyl group at the 6-position.
5-methyl-6-propan-2-yl-1H-pyridin-2-one: Lacks the acetyl group at the 3-position.
3-acetyl-1H-pyridin-2-one: Lacks both the methyl and isopropyl groups.
Uniqueness
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H15NO2/c1-6(2)10-7(3)5-9(8(4)13)11(14)12-10/h5-6H,1-4H3,(H,12,14) |
InChI 键 |
BLSBJPAWXSYQHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=O)C(=C1)C(=O)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13884611.png)


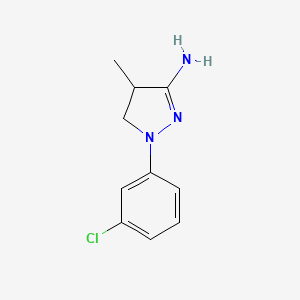


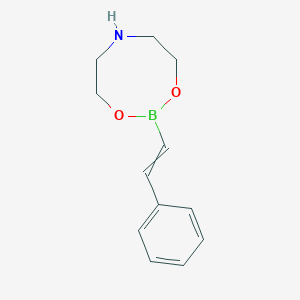
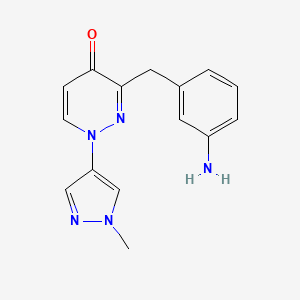
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
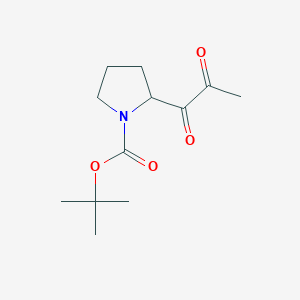
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)
![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
